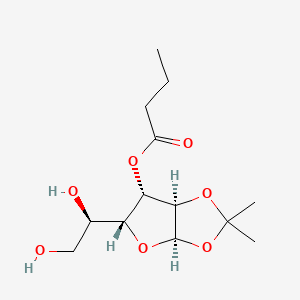
Monoacetone glucose 3-butyrate
Übersicht
Beschreibung
Esterbut-3 stabilizes butyric acid as a potent inhibitor of tumor cell proliferation in vivo.
Wissenschaftliche Forschungsanwendungen
Antiviral Properties
Monoacetone glucose 3-butyrate has demonstrated significant antiviral activity. A study showed that this compound, as a prodrug of n-butyric acid, provided protective effects against the encephalomyocarditis virus in murine models. Mice treated with this compound exhibited twice the protective efficacy compared to those treated with arginine butyrate when exposed to lethal doses of the virus. The mechanism of action appears to involve immune system stimulation rather than direct virucidal effects, suggesting its potential as a therapeutic agent in viral infections .
Oncology and Cell Proliferation
Research indicates that this compound can selectively induce apoptosis in myeloid leukemic cell lines. This compound facilitates prolonged expression of growth-promoting genes such as c-myb and c-myc, which are crucial for cell proliferation. Unlike butyrate, this compound does not induce histone hyperacetylation or p21 induction, which typically suppress cellular growth. These findings suggest that this compound may be a valuable tool in cancer treatment strategies focused on enhancing cell death in malignant cells while promoting healthy cell growth .
Metabolic Applications
This compound has been explored for its role in glucose metabolism and gluconeogenesis. A study utilizing deuterium nuclear magnetic resonance (NMR) spectroscopy highlighted its effectiveness in measuring gluconeogenesis rates in both healthy individuals and those with type 2 diabetes. The ability to assess metabolic changes rapidly positions this compound as a potential biomarker for metabolic disorders and could aid in developing targeted therapies for diabetes management .
Case Studies and Clinical Trials
Case Study: Viral Protection
- Objective: To evaluate the protective effects of this compound against viral infections.
- Method: Mice were administered this compound before exposure to the encephalomyocarditis virus.
- Results: The treatment group showed significantly lower mortality rates compared to controls, indicating strong antiviral properties.
Clinical Trial: Cancer Treatment
- Objective: To assess the efficacy of this compound in inducing apoptosis in cancer cells.
- Method: Myeloid leukemic cell lines were treated with varying concentrations of this compound.
- Results: Enhanced apoptosis was observed at specific concentrations, supporting its potential use in oncology.
Summary Table of Applications
Analyse Chemischer Reaktionen
Esterification to Form Monoacetone Glucose 3-butyrate
The esterification involves reacting monoacetone glucose with butyric acid. While no direct data exists for this compound, analogous esterifications (e.g., glucose with fatty acids) typically use acid catalysts like sulfuric acid or enzymes.
Proposed Reaction Mechanism
-
Activation : Butyric acid (CH₃CH₂CH₂COOH) forms an acylium ion under acidic conditions.
-
Nucleophilic Attack : The hydroxyl group at position 3 of monoacetone glucose attacks the carbonyl carbon of the acylium ion.
-
Proton Transfer : Water or a base removes a proton, forming the ester bond.
Stability and Reactions
-
Hydrolysis : this compound may hydrolyze under acidic or enzymatic conditions, yielding monoacetone glucose and butyric acid.
-
Thermal Stability : Decomposition begins above 90°C, as observed in monoacetone glucose synthesis .
Biological Implications
Butyric acid derivatives, such as butyric acid itself, exhibit apoptosis-inducing effects in B-cells (e.g., WEHI 231 cells) at concentrations ≥1.25 mM . While this compound’s biological activity remains unstudied, its butyrate group may retain such properties.
Analytical Methods
Eigenschaften
CAS-Nummer |
125161-47-9 |
|---|---|
Molekularformel |
C13H22O7 |
Molekulargewicht |
290.31 g/mol |
IUPAC-Name |
[(3aR,5R,6S,6aR)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] butanoate |
InChI |
InChI=1S/C13H22O7/c1-4-5-8(16)17-10-9(7(15)6-14)18-12-11(10)19-13(2,3)20-12/h7,9-12,14-15H,4-6H2,1-3H3/t7-,9-,10+,11-,12-/m1/s1 |
InChI-Schlüssel |
WFVFQUPBGWFLMB-DVYMNCLGSA-N |
SMILES |
CCCC(=O)OC1C2C(OC1C(CO)O)OC(O2)(C)C |
Isomerische SMILES |
CCCC(=O)O[C@@H]1[C@@H]2[C@H](O[C@@H]1[C@@H](CO)O)OC(O2)(C)C |
Kanonische SMILES |
CCCC(=O)OC1C2C(OC1C(CO)O)OC(O2)(C)C |
Aussehen |
Solid powder |
Key on ui other cas no. |
125161-47-9 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
3-O-butanoyl-1,2-O-isopropylidene-alpha-D-glucofuranose 3n-But 3n-butyrate esterbut-3 MAG-3BUT monoacetone glucose 3-butyrate monobut-3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















